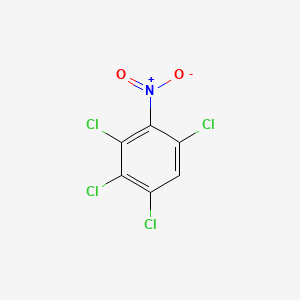

1,2,3,5-Tetrachloro-4-nitrobenzene

Description

1,2,3,5-Tetrachloro-4-nitrobenzene is an organic compound with the molecular formula C6HCl4NO2. It is a colorless solid that is used in various scientific and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable substance in research and industry.

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCIEHQKRSFTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074987 | |

| Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3714-62-3 | |

| Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrachloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

1,2,3,5-Tetrachloro-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,2,3,5-tetrachlorobenzene followed by nitration. The reaction typically uses concentrated sulfuric acid and nitric acid as reagents. The reaction conditions include maintaining a temperature range of 50-80°C to ensure optimal yield .

Analyse Des Réactions Chimiques

1,2,3,5-Tetrachloro-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: It can be reduced to form 1,2,3,5-tetrachloroaniline using reducing agents such as iron and hydrochloric acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Scientific Research Applications

- Environmental Analysis :

- Toxicological Studies :

- Analytical Chemistry :

Industrial Applications

- Pesticide Formulation :

- Pharmaceuticals :

- Chemical Synthesis :

Case Study 1: Environmental Impact Assessment

A study conducted by the Environmental Protection Agency (EPA) focused on the environmental persistence of this compound in aquatic ecosystems. The research highlighted its bioaccumulation potential and the implications for food chains involving aquatic organisms .

Case Study 2: Toxicological Effects

Research published on the acute toxicity of various nitroaromatic compounds included findings on this compound. The results indicated significant liver toxicity in rodent models, with implications for human exposure through contaminated water sources .

Mécanisme D'action

The mechanism of action of 1,2,3,5-Tetrachloro-4-nitrobenzene involves electrophilic aromatic substitution reactions. The nitro group on the benzene ring makes the compound more susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved include the interaction of the nitro group with nucleophiles, resulting in the formation of new compounds .

Comparaison Avec Des Composés Similaires

1,2,3,5-Tetrachloro-4-nitrobenzene is similar to other chloronitrobenzenes, such as:

1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative NMR analysis and as a fungicide.

2,3,5,6-Tetrachloronitrobenzene: Another related compound with similar chemical properties and applications.

The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which gives it distinct chemical reactivity and stability.

Activité Biologique

1,2,3,5-Tetrachloro-4-nitrobenzene (TCNB) is a chlorinated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in various fields. This article explores the biological activity of TCNB, focusing on its antimicrobial properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CClNO

Molecular Weight: 227.88 g/mol

CAS Number: 19468-00-3

TCNB is characterized by four chlorine atoms and one nitro group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

TCNB has demonstrated notable antimicrobial properties against various microorganisms. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

| Fusarium crassipes | 25 |

Research indicates that TCNB exhibits a higher efficacy compared to other isomers such as 2,3,5,6-tetrachloronitrobenzene in inhibiting the growth of pathogens like Fusarium crassipes and Botrytis cinerea . In laboratory settings, TCNB has been shown to inhibit the sprouting of potatoes and reduce dry weight in treated crops significantly .

Toxicological Profile

The toxicological assessment of TCNB reveals that it possesses several hazardous properties. Acute toxicity studies indicate an LD50 value of approximately 7500 mg/kg in rats . Chronic exposure effects are still under investigation; however, it is classified as a potential irritant with possible long-term health impacts . The National Institute for Occupational Safety and Health (NIOSH) has categorized TCNB based on its potential carcinogenicity and reproductive toxicity .

Case Studies

- Agricultural Impact : A study conducted by Boots Pure Drug Co. highlighted the effectiveness of TCNB in controlling fungal diseases in crops. The research indicated that TCNB was more effective than other isomers in inhibiting fungal growth and reducing crop yield losses due to pathogens .

- Environmental Studies : Investigations into the environmental fate of TCNB have shown that it undergoes degradation in soil under anaerobic conditions. Metabolites such as tetrachloroaniline were identified as significant degradation products . This raises concerns regarding the persistence of TCNB in agricultural settings and its potential ecological impact.

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1,2,3,5-tetrachloro-4-nitrobenzene, and how do they influence its stability in experimental conditions?

- The compound’s phase transitions, enthalpy of formation (ΔfH°), and vapor pressure are critical for storage and handling. Thermodynamic data such as melting point (Tfus) and enthalpy of sublimation (ΔsubH) can be derived from analogs like 1,2,4,5-tetrachlorobenzene (ΔfH°gas = 53.9 kJ/mol, Tfus = 138°C) . For nitro derivatives, vapor pressure can be estimated using Henry’s Law constants (e.g., 7.8×10⁻² for structurally similar chloroanisoles) . These properties guide solvent selection and thermal stability assessments.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

- FTIR and Raman spectroscopy identify nitro and C-Cl vibrational modes (e.g., C-NO₂ stretches near 1520–1350 cm⁻¹). Discrepancies between experimental and computed spectra (using B3LYP/6-31G*) require calibration with certified reference materials (CRMs) for ¹H/¹⁹F NMR, as demonstrated for halogenated aromatics . Mass spectrometry (EI-MS) with fragmentation patterns (e.g., Cl loss at m/z 215) and isotopic clusters further confirms molecular structure .

Q. How can researchers ensure purity quantification in synthetic batches of this compound?

- Quantitative NMR (qNMR) with internal standards (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) provides traceable purity values (uncertainty ±0.25–0.29%) . Cross-validation via gas chromatography (GC-MS) with electron capture detection (ECD) enhances accuracy, particularly for detecting chlorinated byproducts .

Advanced Research Questions

Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact ecotoxicological risk assessments?

- Photodegradation under UV light generates intermediates like 1,2,3,5-tetrachlorobenzene (CAS 634-90-2) via nitro-reduction . Hydrolysis products (e.g., chlorophenols) can be modeled using Henry’s Law constants (kH) and octanol-water partition coefficients (log Kow >4.0) to predict bioaccumulation . Persistence in soil requires LC-MS/MS analysis with deuterated analogs (e.g., tetrachlorobenzene-d₂) as internal standards .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- The nitro group at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the less hindered 6-position. Computational studies (DFT) on similar systems (e.g., 2,3,5,6-tetrachloro-1-nitrobenzene) show that Cl substituents increase activation energy for nucleophilic attacks, favoring SNAr mechanisms in polar aprotic solvents .

Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices (e.g., soil or biological samples)?

- Matrix-matched calibration with isotopically labeled standards (e.g., ¹³C₆-1,2,3,5-tetrachloro-4-nitrobenzene) reduces ion suppression in LC-MS. Solid-phase extraction (SPE) using Florisil® or C18 columns isolates the compound from co-eluting chlorinated hydrocarbons . For GC analysis, derivatization with BSTFA enhances volatility and separation from polychlorinated biphenyls (PCBs) .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.